(2-苄基异吲哚-5-基)甲醇

描述

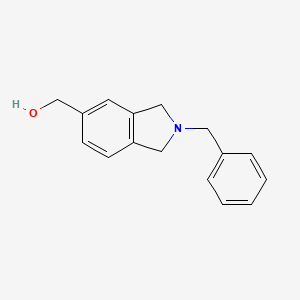

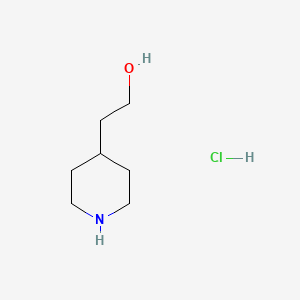

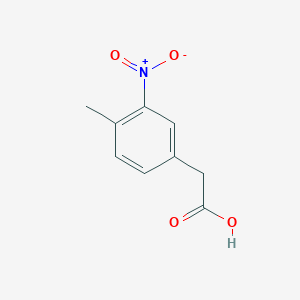

“(2-Benzylisoindolin-5-yl)methanol” is an organic compound with the molecular formula C16H17NO . It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .科学研究应用

1. 生物和合成膜中的脂质动态

甲醇,一种常见的溶解剂,显著影响生物和合成膜中的脂质动态。这在跨膜蛋白/肽的研究中尤为重要。甲醇可以影响与双层膜组成相关的结构-功能关系,这在生物膜和蛋白脂质研究中至关重要 (Nguyen et al., 2019)。

2. 选择性COX-2抑制剂的合成

已合成(2-苄基异吲哚-5-基)甲醇作为选择性COX-2抑制剂,有望减少与传统NSAIDs常见的胃肠道不良反应 (Tabatabai et al., 2012)。

3. 催化不对称反应

涉及类似化合物的手性Pt(II)/Pd(II)齿合配合物已合成并应用于催化不对称反应,如Aldol和硅氰化反应。这展示了该化合物在促进立体化学控制有机转化中的作用 (Yoon等,2006)。

4. 金属配合物催化剂

含苯并咪唑基衍生物的金属配合物(与(2-苄基异吲哚-5-基)甲醇结构相关)在乙烯寡聚化中显示出有效性,表明在聚合物合成和催化中具有潜在应用 (Zhang et al., 2008)。

5. 细胞毒性化合物的合成

从与(2-苄基异吲哚-5-基)甲醇相关的化合物合成的异噁唑衍生物已显示出对各种癌细胞系的细胞毒性活性,暗示在癌症研究中的潜在应用 (Rao et al., 2014)。

6. 光化学研究

对甲醇中某些化合物的光解研究提供了关于(2-苄基异吲哚-5-基)甲醇在特定条件下行为的见解,这对于理解其光反应性质可能是有用的 (Clark & Watkins, 1984)。

安全和危害

属性

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYMOHXXGCNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600396 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylisoindolin-5-yl)methanol | |

CAS RN |

127169-16-8 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)